molecular formula C19H21NO3S B12721369 Xsu5nak4KT CAS No. 88660-33-7

Xsu5nak4KT

Cat. No.: B12721369
CAS No.: 88660-33-7
M. Wt: 343.4 g/mol
InChI Key: DBQKVSDKOHUTFP-DJNXLDHESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xsu5nak4KT involves several steps, starting with the preparation of the mercaptomethyl group and its subsequent attachment to the phenylpropyl backbone. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis may involve the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the mercaptomethyl group, followed by a nucleophilic substitution reaction to attach it to the phenylpropyl backbone .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Xsu5nak4KT undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

Scientific Research Applications

Xsu5nak4KT has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Xsu5nak4KT involves its interaction with specific molecular targets, such as enzymes and receptors. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the phenylpropyl backbone can interact with hydrophobic pockets in proteins, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Xsu5nak4KT include:

  • N-(2-(mercaptomethyl)-1-oxo-3-phenylpropyl)-L-tyrosine
  • N-(2-(mercaptomethyl)-1-oxo-3-phenylpropyl)-L-tryptophan

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required .

Properties

CAS No.

88660-33-7

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

(2S)-2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H21NO3S/c21-18(16(13-24)11-14-7-3-1-4-8-14)20-17(19(22)23)12-15-9-5-2-6-10-15/h1-10,16-17,24H,11-13H2,(H,20,21)(H,22,23)/t16?,17-/m0/s1

InChI Key

DBQKVSDKOHUTFP-DJNXLDHESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C(CC2=CC=CC=C2)CS

Canonical SMILES

C1=CC=C(C=C1)CC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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